molecular formula C22H22N2O B14139906 10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one

10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one

Cat. No.: B14139906
M. Wt: 330.4 g/mol
InChI Key: CKSXNEDSZDWPBD-UHFFFAOYSA-N
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Description

10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one is a heterocyclic compound that features both acridine and pyrrole moieties

Preparation Methods

The synthesis of 10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with acridine and pyrrole derivatives.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene.

    Catalysts: Common catalysts used include Lewis acids like aluminum chloride or boron trifluoride.

    Industrial Production: For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one undergoes various chemical reactions:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acridine moiety, especially in the presence of strong bases like sodium hydride.

    Major Products: The major products formed include N-oxides, reduced derivatives, and substituted acridine compounds.

Scientific Research Applications

10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to intercalate with DNA.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism by which 10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one exerts its effects involves:

    Molecular Targets: The compound primarily targets DNA, intercalating between base pairs and disrupting the replication process.

    Pathways Involved: It can induce apoptosis in cancer cells by activating the p53 pathway and inhibiting topoisomerase enzymes.

Comparison with Similar Compounds

When compared to similar compounds, 10-(5-(1H-Pyrrol-1-yl)pentyl)acridin-9(10H)-one stands out due to its unique combination of acridine and pyrrole moieties. Similar compounds include:

    Acridine Orange: A well-known fluorescent dye used in cell biology.

    Pyrrole-2-carboxaldehyde: A building block in organic synthesis.

    9-Aminoacridine: An antiseptic and a DNA intercalator.

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

10-(5-pyrrol-1-ylpentyl)acridin-9-one

InChI

InChI=1S/C22H22N2O/c25-22-18-10-2-4-12-20(18)24(21-13-5-3-11-19(21)22)17-7-1-6-14-23-15-8-9-16-23/h2-5,8-13,15-16H,1,6-7,14,17H2

InChI Key

CKSXNEDSZDWPBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCCN4C=CC=C4

Origin of Product

United States

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